Acetyl tetrapeptide-9
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZANUZIBYJBIN-XSWJXKHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239151 | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928006-50-2 | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl tetrapeptide-9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL TETRAPEPTIDE-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Methodologies for Acetyl Tetrapeptide 9
In Vitro Experimental Models
In vitro models are crucial for isolating and observing the specific cellular and molecular effects of Acetyl Tetrapeptide-9 without the complexities of a whole biological system.
Human dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM), are the main target for in vitro studies of this compound. Research using these cell cultures has demonstrated that the peptide stimulates fibroblasts to increase the production of key structural components, leading to dermal regeneration.
The primary mechanism of action identified is the stimulation of lumican synthesis. ci.guidecosmacon.denbinno.com Lumican is a proteoglycan that plays a critical role in organizing collagen fibrils into stable, functional fibers, which is essential for the skin's structural integrity. ci.guidetypology.com As the natural synthesis of lumican declines with age, this compound is investigated for its ability to counteract this deficit. ci.guide Studies show it binds to specific receptors on the fibroblast membrane to boost the production of both lumican and Type I collagen. ci.guide
| Target Molecule/Process | Observed Effect | Reported Quantitative Data |
|---|---|---|
| Lumican Synthesis | Stimulation | 115% increase compared to control cosmacon.de |
| Collagen I Production | Stimulation ci.guidenaturalpoland.com | Data not specified |
| Fibroblast Growth | Stimulation | Data not specified |
| Elastin (B1584352) Production | Increase typology.com | Data not specified |
| Glycosaminoglycan Production | Increase typology.compaulaschoice.co.uk | Data not specified |
Publicly available scientific literature did not yield specific research studies detailing the use of pseudo-dermis or reconstructed skin models to evaluate this compound.
While peptides are known to play a role in the synthesis of keratin, specific studies on the direct response of keratinocyte cultures to this compound were not found in the available research. typology.com
No research was identified in the public domain that specifically investigates the effects of this compound on the differentiation of adipose-derived stem cells.
Analytical Techniques for Efficacy Assessment
To quantify the effects observed in in vitro models, researchers employ sensitive analytical techniques that can measure changes at the molecular level.
Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR) is a definitive method used to measure changes in gene expression. This technique allows for the precise quantification of messenger RNA (mRNA) levels, providing direct evidence of a substance's ability to stimulate or inhibit the production of specific proteins.
In the context of this compound, qRT-PCR has been used to confirm its effect on human dermal fibroblasts. Specifically, this technique was employed to measure the expression of the COL1A1 gene, which is the gene that codes for Collagen I. The results of these experiments showed that this compound significantly increased the expression of the COL1A1 gene in cultured human dermal fibroblasts.
| Target Gene | Protein Product | Observed Effect on Expression |
|---|---|---|
| COL1A1 | Collagen I | Significant Increase |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Collagen |
| Elastin |
| Glycosaminoglycans |
| Keratin |
| Lumican |
DOT-BLOT Technique for Protein Quantification
The Dot-Blot technique is a simplified immunoassay used for the rapid detection and quantification of specific proteins in a sample. Unlike Western blotting, this method does not involve electrophoretic separation, making it a time-efficient tool for assessing protein expression levels. In the context of this compound research, the Dot-Blot technique has been specifically utilized to quantify the synthesis of Collagen I by human dermal fibroblasts.
The methodology involves spotting the protein samples directly onto a nitrocellulose or PVDF membrane. Following this, the membrane is treated with a primary antibody specific to the target protein (e.g., Collagen I). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then applied, which binds to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the signal, which is proportional to the amount of protein present.
Studies employing this method have demonstrated that this compound significantly increases Collagen I synthesis by human dermal fibroblasts in a dose-dependent manner. This confirms one of the peptide's key mechanisms of action: a targeted effect on boosting collagen production.
| Dot-Blot Analysis of this compound Effect on Collagen I Synthesis | |
| Technique | Dot-Blot Assay |
| Biological System | Human Dermal Fibroblasts in culture |
| Target Protein | Collagen I |
| Key Finding | This compound leads to a significant, dose-dependent increase in Collagen I synthesis. |
| Reference Substance | TGF-β1 (Transforming Growth Factor-beta 1) |
Confocal Microscopy and Multiphoton Laser Imaging for Fibrillar Collagen
To visualize the effects of this compound on the skin's structural framework, researchers utilize advanced imaging techniques like Confocal Microscopy and Multiphoton Laser Imaging. These methods allow for high-resolution, three-dimensional imaging of the extracellular matrix (ECM) within skin biopsies, specifically focusing on the organization of fibrillar collagen.
Reflectance Confocal Microscopy (RCM) is a non-invasive technique that can visualize collagen fibers in the dermis without the need for staining or sectioning the skin. It can reveal the arrangement of collagen bundles, discriminating between the short, fragmented collagen characteristic of aged skin and the longer, more aligned fibers of youthful skin. Image analysis can quantify changes in collagen organization, for example, by measuring a "fragmentation index," where a decrease indicates improved structure typology.com.
Multiphoton Laser Imaging , including Second Harmonic Generation (SHG) microscopy, is particularly well-suited for imaging fibrillar collagen. SHG produces a strong signal from highly ordered protein structures like collagen without requiring any exogenous labels or stains. This allows for detailed visualization of the collagen network's architecture in 3D space, revealing cell-mediated reorganization of the ECM.
These techniques are instrumental in demonstrating the impact of this compound, which works by stimulating lumican, a proteoglycan that is crucial for the proper assembly and organization of collagen fibrils biorxiv.orgnih.govmyrevea.com. By imaging skin treated with the peptide, researchers can observe the improved organization and increased density of the collagen fiber network, providing visual confirmation of the peptide's dermal restructuring capabilities. Studies have used confocal microscopy to show the co-localization of lumican and fibrillar collagen, which is a key aspect of the peptide's mechanism anaisdedermatologia.org.br.
DNA Array Technology for Gene Expression Profiling
DNA array, or microarray, technology is a powerful tool for analyzing the expression of thousands of genes simultaneously. This methodology is used to understand how active ingredients like this compound influence cellular activity at the genetic level.
In a typical experiment, skin cells, such as dermal fibroblasts or keratinocytes, are treated with the peptide. RNA is then extracted from both treated and untreated (control) cells and converted into labeled cDNA. This cDNA is hybridized to a microarray chip, which contains thousands of known gene sequences. The level of hybridization for each gene is measured, indicating its expression level.
Microarray analysis of skin cells treated with cosmetic peptides has been shown to reveal synergistic changes in gene expression biorxiv.org. For this compound, this technology can be used to identify the upregulation of genes involved in ECM synthesis. For instance, studies have confirmed that this compound significantly increases the expression of the COL1A1 gene, which is responsible for producing Collagen I. This demonstrates that the peptide's influence begins at the transcriptional level, triggering the cellular machinery to produce key structural proteins.
| Gene Expression Analysis of this compound | |
| Technique | DNA Microarray Profiling, Quantitative RT-PCR |
| Biological System | Human Dermal Fibroblasts, Keratinocytes |
| Target Gene Example | COL1A1 (Collagen Type I Alpha 1 Chain) |
| Key Finding | The peptide significantly increases the expression of genes responsible for ECM proteins like Collagen I. |
Immunohistochemical and Ultrastructural Investigations
Immunohistochemistry (IHC) is a technique that uses antibodies to detect the presence and location of specific proteins within tissue sections. For this compound, IHC is used on skin biopsies to visualize the increase and distribution of key dermal proteins. For example, tissue sections can be stained with antibodies specific for lumican and Collagen I. This allows researchers to confirm that treatment with the peptide leads to an increased deposition of these proteins in the extracellular matrix. Furthermore, IHC can demonstrate the co-localization of lumican and collagen, providing evidence for the peptide's role in organizing the collagen network anaisdedermatologia.org.br.
Ultrastructural investigations , primarily conducted using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) , provide magnification beyond that of light microscopy to examine the fine details of the ECM. TEM can be used to observe the diameter, packing, and orientation of individual collagen fibrils. This would allow researchers to assess changes in fibril quality and organization following treatment with this compound. SEM provides a three-dimensional view of the dermal surface and fiber arrangement. These ultrastructural analyses are crucial for confirming that the peptide not only increases the quantity of ECM components but also improves their structural quality and assembly nbinno.com.
In Vivo Study Designs
Clinical Studies on Human Volunteers
The efficacy of this compound has been substantiated through in vivo studies involving human volunteers. These clinical trials are typically designed as controlled studies to assess the peptide's impact on skin parameters associated with aging.
A common study design involves a cohort of female volunteers who apply a formulation containing this compound to a specified area of the skin over a defined period. A placebo or vehicle formulation is used as a control to ensure the observed effects are attributable to the peptide.
For example, one study documented that treatment among 17 female volunteers resulted in measurably thicker and firmer skin incidecoder.com. Another evaluation involving 20 volunteers aged 18 to 65 also showed noticeable improvements nbinno.com. The duration of these studies can range from several weeks to months, with one clinical study confirming that skin becomes thicker and firmer after four months of treatment myrevea.com.
The endpoints measured in these trials are quantitative and qualitative assessments of skin firmness, elasticity, and density. Objective instrumental measurements are often used to provide unbiased data on the improvements in the skin's biomechanical properties and structure.
| Summary of Clinical Study Designs for this compound | |
| Participants | Typically female volunteers with signs of skin aging. |
| Number of Subjects | Cohorts often range from 10 to 35 participants nbinno.comincidecoder.com. |
| Study Duration | Varies from 15 days to 4 months myrevea.comnbinno.com. |
| Methodology | Application of a topical formulation containing the peptide, often compared against a placebo. |
| Primary Endpoints | Improvements in skin firmness, thickness, and elasticity myrevea.comincidecoder.com. |
Animal Models
Animal models are employed in preclinical research to investigate the biological effects and mechanisms of action of compounds like this compound in a living system. These studies provide foundational in vivo data before proceeding to human trials.
A relevant example is the use of a murine model to study the effects of a novel acetylated tetrapeptide (Ac-RLYE) on atopic dermatitis, a chronic inflammatory skin disorder. In such a study, AD-like symptoms are induced in mice (e.g., NC/Nga mice). The animals are then treated topically with the peptide formulation.
Throughout the study, researchers measure various parameters to assess the peptide's efficacy. These can include:
Physical Symptoms: Measurement of ear thickness and scoring of dermatitis severity.
Histological Analysis: Examination of skin biopsies to quantify the infiltration of immune cells, such as mast cells and eosinophils.
Protein Expression: Assessment of skin barrier proteins, like filaggrin.
Gene Expression: Analysis of the expression levels of AD-related cytokines (e.g., Th1, Th2, and Th17) in skin tissue.
These animal models allow for a detailed investigation of the peptide's anti-inflammatory and skin barrier-restoring effects, providing valuable insights into its therapeutic potential for various skin conditions.
Translational Research and Therapeutic Potential of Acetyl Tetrapeptide 9
Mechanistic Insights into Tissue Regeneration and Repair
Acetyl Tetrapeptide-9 promotes tissue regeneration and repair through a multi-faceted mechanism centered on the enhancement of the skin's structural framework. Its primary action is the stimulation of lumican synthesis, a key proteoglycan in the dermis. dyamed.comdevintecpharma.combiakhim.com.ua Lumican is crucial for the proper organization and stabilization of collagen fibers, which form the main support structure of the skin. devintecpharma.com By boosting lumican levels, this compound helps to ensure that newly synthesized collagen fibers are arranged in a regular, functional, and cohesive manner, which is essential for resilient and healthy skin. biakhim.com.ua
The peptide also directly boosts the production of Collagen I, the most abundant type of collagen in the skin. biakhim.com.uamedkoo.com This dual action of increasing both collagen and the machinery to organize it (lumican) leads to a comprehensive dermal remodeling process. Furthermore, this compound enhances the activity of fibroblasts, the dermal cells responsible for producing collagen, elastin (B1584352), and other ECM components. dyamed.combiakhim.com.ua This stimulation of fibroblast activity contributes to the skin's natural repair and regeneration mechanisms, aiding in the rejuvenation of mature skin. dyamed.com
Studies have demonstrated that this targeted action on lumican and collagen results in a denser dermal matrix, which clinically translates to increased skin thickness and firmness. devintecpharma.combiakhim.com.ua The peptide essentially mimics the function of matrikines—small peptides derived from ECM breakdown—that signal to cells to initiate repair processes. biakhim.com.uacaymanchem.com
Role in Mitigating Age-Related Alterations in Extracellular Matrix
The aging process is characterized by a decline in the structural integrity of the extracellular matrix. A key factor in this decline is the reduced synthesis of functional proteoglycans like lumican. biakhim.com.uaci.guide This reduction leads to disorganized and weakened collagen fibers, contributing to the visible signs of aging such as wrinkles, sagging, and loss of firmness. biakhim.com.ua
This compound directly counteracts these age-related changes by stimulating the synthesis of both lumican and Collagen I. biakhim.com.uatypology.com By replenishing the levels of these crucial ECM components, the peptide helps to restructure and fortify the dermal foundation. dyamed.com Research indicates that treatment with this compound can lead to a significant increase in lumican synthesis. devintecpharma.com This restoration of lumican helps to improve the cohesion and organization of collagen fibrils, making them more uniform and functional, similar to that in younger skin. biakhim.com.uaci.guide
The peptide's ability to promote the synthesis of not only collagen but also other essential molecules like elastin and glycosaminoglycans helps to restore the skin's natural density and resilience. typology.com This leads to a visible improvement in skin firmness, elasticity, and a reduction in the appearance of fine lines. devintecpharma.comnih.gov Clinical evaluations have confirmed that topical application can result in measurably thicker and firmer skin. biakhim.com.ua
Table 1: Research Findings on this compound's Impact on the Extracellular Matrix
| Finding | Mechanism of Action | Observed Effect | Source Citation |
|---|---|---|---|
| Increased Lumican Synthesis | Stimulates fibroblast production of lumican, a proteoglycan essential for collagen fiber organization. | Studies show a significant increase (e.g., 115%) in lumican synthesis compared to control groups. | devintecpharma.com |
| Boosted Collagen I Production | Binds to fibroblast receptors to stimulate the synthesis of Collagen type I. | Leads to a scientifically proven skin regeneration and fiber reorganization effect. | biakhim.com.ua |
| Enhanced Dermal Density | Improves the overall structure and organization of the dermal matrix through increased collagen and lumican. | Results in firmer, more elastic, and thicker skin. | devintecpharma.combiakhim.com.ua |
| Fibroblast Stimulation | Acts as a signal peptide to regulate and enhance fibroblast activity. | Increased production of ECM components like collagen, elastin, and glycosaminoglycans. | dyamed.comtypology.com |
Comparative Analysis with Other Bioactive Peptides
Bioactive peptides used in skincare can be broadly categorized based on their mechanism of action. This compound is classified as a "signal peptide," a category that also includes well-known peptides like Palmitoyl Pentapeptide-4 and Palmitoyl Tetrapeptide-7. These peptides work by signaling fibroblasts to produce more matrix proteins. ulprospector.comcosmileeurope.eu
While all signal peptides aim to boost ECM components, this compound has a distinct mechanism focused on improving the quality and organization of collagen through lumican stimulation, in addition to increasing collagen quantity. biakhim.com.ua In contrast, peptides like Palmitoyl Pentapeptide-4 (Matrixyl) are primarily known for stimulating the synthesis of collagen I, collagen IV, and fibronectin.
Another major class of peptides is "carrier peptides," with Copper Tripeptide-1 (GHK-Cu) being a prime example. These peptides function by delivering essential trace elements, like copper, which are cofactors in enzymatic processes vital for wound healing and collagen synthesis. cosmileeurope.eu GHK-Cu is recognized for its potent wound-healing and anti-inflammatory properties, which differs from the primary restructuring role of this compound.
A third category includes "neurotransmitter-inhibiting peptides," such as Acetyl Hexapeptide-8 (Argireline). cosmileeurope.eu Often marketed as a topical alternative to botulinum toxin, this peptide works by interfering with the SNARE complex at the neuromuscular junction, which helps to relax facial muscles and reduce the appearance of dynamic wrinkles caused by expression. ulprospector.com This mechanism is fundamentally different from that of this compound, which addresses structural sagging and loss of firmness rather than dynamic lines.
Finally, peptides like Tripeptide-10 Citrulline work by mimicking decorin, another proteoglycan that regulates collagen fibrillogenesis to ensure uniformity in fibril diameter, thereby increasing skin suppleness. ci.guide While its goal is similar to that of this compound—improving collagen quality—it achieves this by mimicking a different proteoglycan (decorin) compared to this compound's focus on lumican.
Table 2: Comparative Overview of Bioactive Peptides
| Peptide | Peptide Class | Primary Mechanism of Action | Primary Skin Benefit |
|---|---|---|---|
| This compound | Signal Peptide | Stimulates synthesis of Lumican and Collagen I, enhancing collagen fiber organization. | Improves skin density, firmness, and structural integrity. |
| Palmitoyl Pentapeptide-4 | Signal Peptide | Stimulates synthesis of Collagen I, IV, and fibronectin. | Reduces wrinkles and improves skin texture. |
| Copper Tripeptide-1 (GHK-Cu) | Carrier Peptide | Delivers copper to aid in enzymatic processes for wound healing and collagen synthesis. | Promotes skin regeneration, healing, and has anti-inflammatory effects. |
| Acetyl Hexapeptide-8 | Neurotransmitter Inhibitor | Intercepts neurotransmitter signals to relax facial muscles. | Reduces the appearance of dynamic expression lines. |
| Tripeptide-10 Citrulline | Signal Peptide | Mimics decorin to regulate collagen fibril organization and diameter. | Increases skin suppleness and ensures uniform collagen structure. |
Advanced Synthesis and Formulation Research for Acetyl Tetrapeptide 9
Peptide Synthesis Methodologies
The production of Acetyl Tetrapeptide-9, a tetrapeptide with the amino acid sequence Ac-Gln-Asp-Val-His-OH, can be achieved through several distinct methodologies. typology.comtypology.comci.guide These range from established chemical synthesis routes to biotechnological approaches like fermentation.
Chemical Synthesis Chemical synthesis is a primary method for producing this compound. typology.comtypology.com This approach involves the stepwise addition of amino acids to build the peptide backbone. Both solid-phase and liquid-phase synthesis strategies are applicable.
Solid-Phase Peptide Synthesis (SPPS): A common technique where the peptide chain is assembled on a solid resin support. This method allows for easy purification by washing away excess reagents and by-products after each coupling step.
Liquid-Phase Peptide Synthesis: This method involves synthesizing the peptide entirely in a solution phase. A patented liquid-phase method for this compound involves the condensation of two dipeptide fragments: Ac-Gln(Trt)-Asp(OtBu)-OH and H-Val-His(Trt)-OH. google.com This fragment condensation approach is reported to enhance reaction efficiency compared to the sequential addition of single amino acids. google.com The use of an acetyl group to protect the N-terminus from the beginning of the synthesis streamlines the process by eliminating the need for a final deprotection step at the N-end. google.com
N-acetylation N-acetylation is a crucial chemical modification step in the synthesis of this compound, where an acetyl group (-COCH₃) is covalently added to the N-terminal amino group of the peptide. lifetein.com This modification is not merely structural but confers significant functional advantages.
The process is typically achieved synthetically using reagents like acetic anhydride (B1165640) during solid-phase peptide synthesis. lifetein.comwpmucdn.com The reaction involves the nucleophilic attack of the N-terminal amine on a carbonyl carbon of the acetic anhydride. wpmucdn.com This modification is critical as it neutralizes the positive charge at the peptide's N-terminus at physiological pH. lifetein.com By mimicking a common post-translational modification found in natural proteins (approximately 85% of eukaryotic proteins are N-acetylated), this step can enhance the peptide's biological relevance and stability. lifetein.comlifetein.com
Biological Fermentation Biological fermentation is an alternative, cost-effective method for producing bioactive peptides. nih.govfrontiersin.org This biotechnological process utilizes microorganisms, such as Lactic Acid Bacteria (e.g., Lactobacillus species), yeasts, or other bacteria like Bacillus, to hydrolyze proteins into smaller peptide fragments. nih.govfrontiersin.orgfrontiersin.orgnih.gov The specific peptides produced are determined by the proteolytic enzyme systems of the selected microbial strains and the substrate proteins used. frontiersin.org While a general method for bioactive peptides, at least one supplier specifies biological fermentation as the manufacturing method for their this compound. naturalpoland.com This approach is noted for its potential for lower costs, high safety, and stable quality.
| Synthesis Methodology | Description | Key Advantages | Reported Application to this compound |
|---|---|---|---|
| Chemical Synthesis (Liquid-Phase) | Peptide is synthesized in a solution. For this compound, a method involves condensing two dipeptide fragments. google.com | Improved reaction efficiency over single amino acid addition; potentially lower cost and easier scale-up compared to solid-phase. google.com | Yes, a specific patented method exists. google.com |
| N-acetylation | Covalent addition of an acetyl group to the N-terminus, often using acetic anhydride during synthesis. lifetein.comwpmucdn.com | Increases stability against enzymatic degradation, neutralizes charge, and mimics native proteins. lifetein.comlifetein.comjpt.com | Yes, it is the defining modification of the compound. typology.comtypology.com |
| Biological Fermentation | Uses microbial proteases to hydrolyze proteins into bioactive peptides. nih.govfrontiersin.org | Cost-effective, high safety profile, stable quality. nih.gov | Yes, cited as a manufacturing method by a commercial supplier. naturalpoland.com |
Strategies for Enhanced Bioavailability and Stability
To be effective, peptides like this compound must be stable enough to remain intact and possess the ability to reach their target site. Research focuses on inherent molecular modifications and formulation strategies to achieve this.
Enhanced Stability A primary challenge for peptides is their susceptibility to degradation by proteases, such as aminopeptidases and exopeptidases, in biological systems. lifetein.comlifetein.com
N-Terminal Acetylation: The acetylation of the N-terminus of this compound is a key strategy for enhancing its stability. lifetein.comjpt.com By "capping" the N-terminal amine, the acetyl group blocks the action of aminopeptidases, which specifically target the free N-terminus of peptides for degradation. lifetein.comjpt.com This modification can significantly extend the peptide's half-life, allowing it to exert its biological activity for a longer duration. lifetein.com The removal of the terminal charge also brings the peptide's structure closer to that of a native protein, which can further contribute to its stability. lifetein.com
Enhanced Bioavailability Bioavailability, particularly in dermatological applications, refers to the ability of the peptide to penetrate the outer skin layers to reach its site of action in the dermis.
Charge Neutralization: The N-acetylation of this compound plays a dual role by also influencing its bioavailability. The N-terminal amine of a peptide is typically protonated (positively charged) at physiological pH. lifetein.comwpmucdn.com This positive charge can create electrostatic repulsion with the negatively charged lipid bilayers of cell membranes, hindering penetration. By neutralizing this charge, N-acetylation can reduce this repulsion and potentially enhance membrane permeability and cellular uptake. lifetein.com
Encapsulation Strategies: As a general strategy for bioactive peptides, encapsulation within delivery systems like liposomes or nanoparticles can improve both stability and bioavailability. nih.gov These carriers can protect the peptide from enzymatic degradation and facilitate its transport across biological barriers.
| Strategy | Mechanism of Action | Impact on this compound |
|---|---|---|
| N-Terminal Acetylation (Stability) | Blocks the site of action for aminopeptidases and exopeptidases by capping the free N-terminus. lifetein.comjpt.com | Increases resistance to enzymatic degradation, prolonging the peptide's active lifespan. lifetein.comlifetein.com |
| N-Terminal Acetylation (Bioavailability) | Neutralizes the positive charge at the N-terminus, reducing electrostatic repulsion with cell membranes. lifetein.com | Potentially enhances membrane permeability and cellular uptake for improved delivery to target cells. lifetein.com |
| Formulation Optimization | Adjusting the vehicle or formulation to account for changes in peptide properties, such as decreased solubility from acetylation. lifetein.com | Ensures the peptide remains dissolved and active within the final product. |
Future Directions and Emerging Research Avenues
Exploration of Novel Signaling Pathways
The established mechanism of Acetyl tetrapeptide-9 centers on its ability to mimic the function of lumican, a proteoglycan that regulates the synthesis and organization of collagen fibrils. typology.comci.guide It binds to receptors on fibroblasts to stimulate the production of both Lumican and Collagen Type I, thereby enhancing the skin's structural support. ci.guide
Future research is anticipated to delve deeper into the specific intracellular signaling cascades that are activated following the binding of this compound to fibroblast receptors. Identifying the precise receptors and the subsequent downstream pathways will provide a more complete understanding of its molecular mechanism. Investigations may focus on transcription factors and gene expression profiles that are altered by the peptide, potentially uncovering regulatory roles beyond the synthesis of lumican and collagen. Furthermore, the tetrapeptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP), though a different molecule, has been shown to induce angiogenesis through the modulation of endothelial cell function and the secretion of matrix metalloproteinase-1 (MMP-1). nih.govashpublications.org This suggests that peptides of this class can have diverse and complex signaling functions, warranting exploration into whether this compound has similar or other currently unknown effects on cellular communication and tissue homeostasis.
Investigation of Synergistic Effects with Other Bioactive Molecules
The use of this compound in formulations often involves its inclusion in a complex of active ingredients. typology.com The potential for synergistic effects, where the combination of molecules produces a greater effect than the sum of their individual effects, is a significant area of emerging research. Combining anti-aging agents is considered a valuable multi-targeted strategy to support healthy aging. mdpi.com
The structural role of this compound in boosting collagen and organizing the extracellular matrix suggests a strong potential for synergy with other bioactive compounds. For instance, combining it with antioxidants could protect the newly synthesized collagen from oxidative damage. Similarly, pairing it with other classes of peptides, such as those that affect neurotransmission or other growth factors, could provide a multi-faceted approach to skin rejuvenation. For example, a serum containing a complex of three peptides, including this compound, aims to repair and redensify the skin. typology.com Future studies are needed to systematically evaluate these combinations, quantifying the synergistic benefits and elucidating the underlying mechanisms of their enhanced efficacy.
| Bioactive Molecule Class | Potential Synergistic Mechanism with this compound |
| Antioxidants (e.g., Vitamin C, Vitamin E) | Protects newly synthesized collagen from degradation by free radicals, preserving the structural improvements initiated by this compound. |
| Hyaluronic Acid | Provides hydration and a moist environment, which can support fibroblast function and the proper assembly of the extracellular matrix components stimulated by the peptide. |
| Other Peptides (e.g., GHK-Cu, Argireline) | Offers a multi-pronged anti-aging approach by targeting different biological pathways, such as wound healing, inflammation reduction, or muscle relaxation, complementing the structural benefits. mdpi.com |
| Retinoids | Stimulates cellular turnover and collagen production through different pathways, potentially leading to an amplified effect on skin renewal and firmness when combined with this compound. |
Development of Advanced Experimental Models
Current research on this compound has utilized in vitro assays and clinical studies on human volunteers. glpbio.commdpi.com While valuable, these models have limitations. The future of research in this area will likely involve the adoption of more sophisticated experimental models that can better replicate the complexity of human skin.
Advanced three-dimensional (3D) cell culture models, such as skin organoids or bioprinted skin equivalents, offer a more physiologically relevant environment to study the effects of this compound. mdpi.com These models can more accurately mimic the cellular interactions and matrix architecture of the dermis and epidermis. Furthermore, the development of microphysiological systems (MPS), also known as "skin-on-a-chip" technology, can allow for the dynamic study of the peptide's influence on skin biology under controlled conditions that can simulate blood flow and mechanical stress. mdpi.com For in vivo research, models such as the chicken embryo chorioallantoic membrane (CAM) assay, which has been used to study angiogenesis for other tetrapeptides, could be adapted to visualize the effects of this compound on tissue vascularization and regeneration. ashpublications.org
Long-term Mechanistic Studies
While short-term studies have demonstrated the efficacy of this compound in improving skin firmness, with one clinical study confirming thicker and firmer skin after four months, the long-term effects remain a key area for investigation. ci.guide Sustained use of the peptide could lead to continued improvements, a plateau in efficacy, or other unforeseen changes in skin biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
